2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
2-Chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic small molecule characterized by a benzamide core linked to a piperidin-4-yl moiety substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group. The 2-chloro substituent on the benzamide ring contributes to its electronic and steric properties, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-chloro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-13-4-2-1-3-12(13)16(26)24-11-5-7-25(8-6-11)15-9-14(17(19,20)21)22-10-23-15/h1-4,9-11H,5-8H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUXRQKOPIEEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring, substituted with a trifluoromethyl group, is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Coupling with Benzamide: The final step involves coupling the piperidine-pyrimidine intermediate with a benzoyl chloride derivative under conditions that facilitate amide bond formation, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl-substituted positions.
Oxidation and Reduction: The benzamide moiety can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the benzamide moiety.
Reduction: Reduced forms of the benzamide moiety.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are likely to play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The compound shares a common piperidin-4-yl-pyrimidine scaffold with several analogs. Key differences arise in the substituents on the benzamide ring and adjacent functional groups:
Table 1: Structural Comparison of Selected Analogs
Substituent Effects on Activity
- In contrast, 3-(trifluoromethyl) in compound 8a may increase metabolic stability due to fluorine’s inductive effects .
- Steric Considerations : The 4-methoxy-2-methyl group in S471-0486 introduces steric bulk, which could reduce binding efficiency compared to the smaller 2-chloro group in the target compound .
- Piperidine-Pyrimidine Linkage : The 6-(trifluoromethyl)pyrimidin-4-yl group is conserved across multiple analogs (e.g., BK63675 , S471-0486 ), suggesting its role in maintaining structural integrity or target engagement.
Implications for Drug Development
The target compound’s 2-chloro substitution offers a balance between electronic effects and steric accessibility, making it a promising candidate for further optimization. Structural analogs demonstrate that:
Biological Activity
The compound 2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.77 g/mol. The structure features a chloro-substituted benzamide linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyrimidine moiety.
Research indicates that this compound acts as an inhibitor of various enzymes and receptors, particularly those involved in cancer progression and inflammatory processes. Its mechanism primarily involves:
- Inhibition of Kinases : The compound has shown selectivity towards certain kinases, which play critical roles in cell signaling pathways associated with cancer cell proliferation and survival.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, potentially through the inhibition of soluble epoxide hydrolase (sEH) activity.
1. Kinase Inhibition
A recent study demonstrated that the compound effectively inhibits cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle regulation. In vitro assays revealed IC50 values in the nanomolar range, indicating high potency against these targets .
2. Anti-inflammatory Activity
Another investigation focused on the compound's ability to reduce inflammation in animal models. The results showed significant decreases in pro-inflammatory cytokines following treatment, suggesting its potential utility in treating inflammatory diseases .
Table 1: Biological Activity Summary
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClF3N3 |
| Molecular Weight | 341.77 g/mol |
| LogP | 3.5 |
| Solubility in Water | Low |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Pyrimidine ring formation : Cyclization of precursors (e.g., 6-(trifluoromethyl)pyrimidin-4-amine) under acidic/basic conditions .
- Piperidine functionalization : Alkylation or coupling reactions to introduce the benzamide group at the piperidine 4-position.
- Amide coupling : Use of 2-chlorobenzoyl chloride with intermediates in the presence of a base (e.g., triethylamine) .
Optimization : - Use continuous flow reactors for scalable synthesis (patent examples) .
- Monitor purity via LCMS (m/z ~439.5 [M+H]+) and HPLC retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and biological activity?
- Methodological Answer :
- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability (measured via octanol-water partitioning) .
- Metabolic stability : Reduces oxidative metabolism in hepatic microsomal assays due to C-F bond strength .
- Target binding : Contributes to hydrophobic interactions in kinase active sites (e.g., RAF inhibitors like RAF709 share this motif) .
Advanced Research Questions
Q. What strategies can resolve contradictory activity data in cellular versus in vitro assays for this compound?
- Methodological Answer : Contradictions may arise from:
- Cellular uptake limitations : Measure intracellular concentrations via LCMS .
- Off-target effects : Use CRISPR screens or proteome-wide profiling (e.g., CETSA) to identify unintended targets .
- Assay conditions : Compare pH, serum content, and ATP levels (critical for kinase inhibition studies). For example, RAF709 showed potency in xenografts but required optimization of cellular assay media .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Methodological Answer :
- Core modifications : Replace pyrimidine with pyridine (e.g., Hu7691 retains Akt inhibition but reduces off-target effects) .
- Substituent analysis :
- Computational modeling : Docking studies using crystallographic data (e.g., Chaetomium thermophilum FAD-dependent oxidoreductase PDB: A1BM8) predict binding poses .
Q. What analytical techniques are critical for characterizing degradation products under stressed stability conditions?
- Methodological Answer :
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative agents (H2O2).
- Analysis :
- LC-HRMS : Identify mass shifts (e.g., +16 Da for hydroxylation).
- NMR : Confirm structural changes (e.g., piperidine ring oxidation) .
- XRD : Monitor crystalline form stability (critical for patent claims) .
Data Contradiction Analysis
Q. Why might this compound show variable efficacy in KRAS mutant versus wild-type cell lines?
- Methodological Answer :
- Downstream pathway activation : In KRAS mutants, RAF/MEK/ERK signaling may bypass compound inhibition (validate via phospho-ERK Western blots) .
- Feedback loops : Use RNA-seq to identify compensatory pathways (e.g., PI3K/Akt upregulation in Hu7691-resistant models) .
- Compound stability : Measure intracellular half-life using radiolabeled analogs (e.g., ³H or ¹⁴C tagging) .
Experimental Design Considerations
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Dosing : Administer via oral gavage (5–50 mg/kg) or IV (1–10 mg/kg) in rodent models.
- PK parameters : Calculate AUC, Cmax, and t1/2 using LCMS-based plasma quantification .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and histopathology (e.g., piperidine derivatives may induce hepatotoxicity at high doses) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
